(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide - 1163135-95-2

(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide

Catalog Number: EVT-1478603
CAS Number: 1163135-95-2
Molecular Formula: C25H37NO4
Molecular Weight: 415.58
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide, or bimatoprost, is a synthetic prostamide analog. [ [], [], [] ] It is classified as a prostaglandin F2α analog, structurally similar to naturally occurring prostaglandins. [ [], [], [], [] ] Bimatoprost plays a significant role in scientific research, particularly in ophthalmology, due to its impact on intraocular pressure (IOP) regulation and potential effects on ocular tissues. [ [], [], [] ]

Molecular Structure Analysis

A notable chemical reaction involving bimatoprost is its hydrolysis. [ [], [] ] This reaction cleaves the ethyl amide bond, converting bimatoprost to its free acid form, 17-phenyl-trinor prostaglandin F2α. [ [], [] ] This hydrolysis reaction is significant because the free acid form exhibits potent agonist activity at prostaglandin FP receptors. [ [], [], [] ]

Mechanism of Action

Bimatoprost's mechanism of action involves its interaction with prostaglandin FP receptors. [ [], [] ] While bimatoprost itself exhibits some activity at these receptors, its hydrolysis to 17-phenyl-trinor prostaglandin F2α significantly enhances this activity. [ [], [], [] ] The binding of bimatoprost or its free acid form to FP receptors initiates a signaling cascade that ultimately leads to increased aqueous humor outflow through the uveoscleral pathway, thereby reducing IOP. [ [], [], [] ]

Physical and Chemical Properties Analysis

Bimatoprost is a lipophilic molecule, meaning it has a tendency to dissolve in fats and oils. [ [] ] This property contributes to its ability to penetrate ocular tissues. Further analysis of its physical and chemical properties, such as melting point, boiling point, and solubility in various solvents, would require access to more specific data.

Applications

Bimatoprost has been extensively studied for its applications in ophthalmology, particularly in the context of glaucoma research. [ [], [], [], [], [] ] Key applications include:

  • Investigating the mechanisms of IOP regulation: Bimatoprost serves as a valuable tool to probe the pathways involved in controlling IOP. [ [], [], [] ] Studies using bimatoprost have provided insights into the role of prostaglandin signaling and the uveoscleral outflow pathway in IOP homeostasis.
  • Developing novel glaucoma therapies: The understanding of bimatoprost's mechanism of action has spurred the development of other prostaglandin analogs and prostamides as potential glaucoma treatments. [ [], [], [] ]
  • Studying ocular surface disease: Research has explored the potential impact of bimatoprost and other prostaglandin analogs on the ocular surface, including effects on tear production and corneal health. [ [], [] ] These studies aim to understand the long-term effects of these medications on ocular surface homeostasis.
Future Directions
  • Further elucidating its mechanism of action: While the general mechanism involving FP receptors is established, more research is needed to fully understand the downstream signaling pathways and cellular responses triggered by bimatoprost. [ [], [] ]
  • Exploring its potential in other ocular conditions: Given its effects on IOP and potential impact on ocular tissues, future research could investigate bimatoprost's applications in treating other eye diseases, such as ocular hypertension. [ [], [], [] ]
  • Developing novel drug delivery systems: Research focused on developing more targeted and efficient drug delivery systems for bimatoprost could improve its therapeutic index and potentially reduce side effects. [ [], [] ]

Latanoprost

Compound Description: Latanoprost is a prostaglandin F2α analog used as a topical medication to manage glaucoma and ocular hypertension. [, , , , , , ] It functions by increasing the outflow of aqueous humor from the eye, effectively lowering intraocular pressure (IOP). [] Latanoprost is typically administered once daily and is known to have a good safety profile, although it can cause side effects such as conjunctival hyperemia and eyelash growth. []

Relevance: Travoprost shares a similar mechanism of action with bimatoprost, both ultimately leading to reduced IOP. [] Structurally, travoprost is a prostaglandin F2α analog, differing from the prostamide structure of bimatoprost. [] Clinical studies comparing travoprost and bimatoprost have shown that both effectively lower IOP, although some studies suggest that bimatoprost might be more effective in achieving lower target IOPs. [, , ]

Tafluprost

Compound Description: Tafluprost is a prostaglandin F2α analog indicated for open-angle glaucoma and ocular hypertension. [, ] It lowers IOP by increasing uveoscleral outflow, similar to other prostaglandin analogs. [] Tafluprost is administered once daily and has shown comparable efficacy to other prostaglandin analogs. []

Relevance: Tafluprost is another prostaglandin analog used in glaucoma treatment, sharing the same therapeutic class with bimatoprost. [] While they have different chemical structures, with tafluprost being a prostaglandin F2α analog, they both target the same physiological pathway to reduce IOP. []

17-Phenyl-trinor Prostaglandin F2α (17-Phenyl-PGF2α)

Compound Description: 17-Phenyl-trinor prostaglandin F2α (17-Phenyl-PGF2α) is a potent FP receptor agonist. [, , ] It is the free acid form of bimatoprost, generated through hydrolysis by ocular tissues. [, ] Studies suggest that bimatoprost might act as a prodrug, converting to 17-Phenyl-PGF2α in the eye to exert its IOP-lowering effects. [, ]

Relevance: 17-Phenyl-PGF2α is a crucial related compound to bimatoprost as it is believed to be the active metabolite responsible for bimatoprost's IOP-lowering effects. [, , ] This hydrolysis process occurs in various ocular tissues, including the cornea, sclera, iris, and ciliary body. [] The conversion of bimatoprost to 17-Phenyl-PGF2α highlights the importance of understanding the metabolic pathways involved in bimatoprost's mechanism of action.

Timolol

Compound Description: Timolol is a non-selective beta-blocker widely used in the treatment of glaucoma. [, , , , , ] Unlike prostaglandin analogs that primarily increase outflow, timolol reduces aqueous humor production. [] It is available in both generic and brand-name formulations (e.g., Timoptic) and is often used as a first-line treatment for glaucoma, either alone or in combination with other medications. [, , , , ]

Relevance: Timolol represents a different class of glaucoma medications compared to bimatoprost. [, , , , ] While both effectively lower IOP, they achieve this through distinct mechanisms of action. Studies have explored the combined use of bimatoprost and timolol, suggesting an additive effect on IOP reduction. [] This highlights the potential for combination therapy to target multiple pathways involved in aqueous humor dynamics and achieve better IOP control.

Dorzolamide

Compound Description: Dorzolamide is a topical carbonic anhydrase inhibitor used to lower IOP in patients with open-angle glaucoma and ocular hypertension. [, , , , ] It acts by inhibiting the enzyme carbonic anhydrase, which is involved in aqueous humor production. [, ] Dorzolamide is available in both generic and brand-name formulations (e.g., Trusopt) and is often used as adjunctive therapy with other glaucoma medications. [, , , , ]

Relevance: Similar to timolol, dorzolamide belongs to a different class of glaucoma medications compared to bimatoprost, targeting aqueous humor production rather than outflow. [, ] Combining dorzolamide with bimatoprost has demonstrated a synergistic effect on IOP reduction, showcasing the potential benefits of using medications with different mechanisms of action. []

Brimonidine

Compound Description: Brimonidine is an alpha-2 adrenergic agonist used as a topical medication for glaucoma. [, , ] It reduces IOP by decreasing aqueous humor production and increasing uveoscleral outflow. [, ] Brimonidine is often used as adjunctive therapy or as an alternative for patients who cannot tolerate other glaucoma medications. [, ]

Relevance: Brimonidine provides an alternative treatment option for glaucoma, working through a different mechanism than bimatoprost. [, ] This difference in their modes of action makes brimonidine a potential option for patients who do not respond adequately to bimatoprost or experience intolerable side effects.

Properties

CAS Number

1163135-95-2

Product Name

(5E)-Bimatoprost

IUPAC Name

(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide

Molecular Formula

C25H37NO4

Molecular Weight

415.58

InChI

InChI=1S/C25H37NO4/c1-2-26-25(30)13-9-4-3-8-12-21-22(24(29)18-23(21)28)17-16-20(27)15-14-19-10-6-5-7-11-19/h3,5-8,10-11,16-17,20-24,27-29H,2,4,9,12-15,18H2,1H3,(H,26,30)/b8-3+,17-16+/t20-,21+,22+,23-,24+/m0/s1

SMILES

CCNC(=O)CCCC=CCC1C(CC(C1C=CC(CCC2=CC=CC=C2)O)O)O

Synonyms

(5E)-BiMatoprost; 5-trans-17-phenyl trinor Prostaglandin F2α ethyl amide; (5E)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3S)-3-hydroxy-5-phenyl-1-penten-1-yl]cyclopentyl]-N-ethyl-5-heptenaMide

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.